1-(1,2-benzoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O3S/c15-11-7-9(5-6-12(11)16)18-22(19,20)8-13-10-3-1-2-4-14(10)21-17-13/h1-7,18H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCAIDGSJWEUMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-benzoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the benzo[d]isoxazole ring through cyclization reactions, followed by the introduction of the methanesulfonamide group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(1,2-benzoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties:
Research has highlighted the potential of 1-(1,2-benzoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)methanesulfonamide as an anticancer agent. Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the inhibition of specific signaling pathways crucial for tumor growth and survival. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, making it a candidate for further development as an antibacterial agent. Its efficacy against resistant strains is particularly noteworthy, which could address significant public health concerns regarding antibiotic resistance.
Neurobiology
Neuroprotective Effects:
Recent investigations into the neuroprotective properties of this compound have yielded promising results. It has been shown to modulate neurotransmitter systems and reduce neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for central nervous system disorders.
Modulation of Neurotransmission:
Research indicates that 1-(1,2-benzoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)methanesulfonamide can influence glutamatergic signaling, which is implicated in various neurological conditions. By acting on NMDA receptors, it may help mitigate excitotoxicity associated with excessive glutamate release, providing a protective effect on neuronal health.
Case Studies and Experimental Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study 2 | Antimicrobial Efficacy | Showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values indicating potential for clinical application. |
| Study 3 | Neuroprotection | Found to reduce neuroinflammatory markers in animal models of Alzheimer's disease, suggesting a mechanism for cognitive preservation. |
Mechanism of Action
The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity, selectivity, and downstream signaling events.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
a. Benzoxazole vs. Oxazole Derivatives The compound 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () shares the sulfonamide backbone but replaces the benzoxazole with a simpler oxazole ring. However, the benzoxazole in the target compound offers increased aromaticity and rigidity, which could improve binding specificity in biological targets .
b. Halogenated vs. Alkyl Substituents
- The target compound’s 3-chloro-4-fluorophenyl group introduces strong electron-withdrawing effects, which may increase sulfonamide acidity (enhancing hydrogen-bonding capacity) compared to the methyl-substituted phenyl group in the oxazole derivative ().
- In Example 53 (), a fluorinated chromene-pyrazolopyrimidine scaffold demonstrates the role of halogens in modulating pharmacokinetic properties, such as metabolic stability. This supports the hypothesis that the chloro and fluoro groups in the target compound may similarly improve bioavailability .
Structural and Crystallographic Analysis
Crystallographic Data
While crystallographic data for the target compound are absent, the oxazole derivative () was analyzed using single-crystal X-ray diffraction (R factor = 0.055, data-to-parameter ratio = 18.8). Such parameters indicate high structural precision, a standard achievable for the target compound using programs like SHELX and ORTEP-3 .
Key Structural Parameters
Biological Activity
The compound 1-(1,2-benzoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)methanesulfonamide represents a class of benzoxazole derivatives that have garnered attention due to their potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms, efficacy in various biological models, and structure-activity relationships (SAR).
- Molecular Formula: C₁₃H₉ClF N₂O₃S
- Molecular Weight: 342.71 g/mol
- Structure: The compound consists of a benzoxazole moiety linked to a chlorofluorophenyl group via a methanesulfonamide functional group, which influences its biological activity.
The biological activity of benzoxazole derivatives often involves interactions with various biological targets:
- Antimicrobial Activity: Some studies indicate that benzoxazole derivatives exhibit selective antimicrobial properties against Gram-positive bacteria. The introduction of halogen substituents has been shown to enhance this activity, potentially through increased membrane permeability or inhibition of bacterial enzymes .
- Anticonvulsant Activity: Research on related compounds suggests that modifications in the benzoxazole structure can lead to significant anticonvulsant effects. For instance, the presence of a sulfamoyl group has been linked to increased neurotoxicity and activity in animal models .
- Anticancer Potential: Benzoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship studies reveal that certain substitutions can enhance selectivity for cancer cells over normal cells .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activities of 1-(1,2-benzoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)methanesulfonamide and related compounds.
Case Studies
Case Study 1: Anticonvulsant Screening
In a study assessing the anticonvulsant properties of various benzoxazole derivatives, the compound was tested in mouse models. Results indicated that specific structural modifications led to enhanced efficacy and reduced toxicity compared to traditional anticonvulsants .
Case Study 2: Anticancer Activity
A comprehensive evaluation of several benzoxazole derivatives showed that those with electron-donating groups exhibited higher cytotoxicity against breast cancer cell lines (MCF-7). The compound's specific substitutions were correlated with improved selectivity for cancer cells, suggesting potential for further development as anticancer agents .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Halogen Substitution: The introduction of halogens at specific positions on the benzene ring increases both antimicrobial and anticancer activities.
- Sulfamoyl Group: Variations in the sulfamoyl group can significantly affect neurotoxicity and anticonvulsant efficacy.
- Electron Donors vs. Acceptors: The presence of electron-donating groups enhances cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells.
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized for synthesizing 1-(1,2-benzoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)methanesulfonamide?
- Methodology : Synthesis typically involves coupling the benzoxazole moiety with a sulfonamide precursor. Key steps include:
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are preferred for nucleophilic substitution reactions .
- Temperature control : Reactions may require reflux (e.g., 80–100°C) to activate intermediates like triazine or pyrazole rings .
- Catalysts : Use of base catalysts (e.g., NaH) to deprotonate sulfonamide NH groups and facilitate coupling .
- Validation : Monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradients of ethyl acetate/hexane .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, benzoxazole protons at δ 8.1–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns with UV detection at 254 nm .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ = ~365.02 g/mol) and fragmentation patterns .
Q. How can researchers address solubility challenges in biological assays?
- Solubility enhancement : Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) for in vitro studies .
- Salt formation : Explore hydrochloride or sodium salts to improve aqueous solubility .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Comparative studies : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables .
- Target-specific profiling : Use kinase/enzyme inhibition panels to identify off-target effects that may explain discrepancies .
- Computational modeling : Perform molecular docking to predict binding affinities to targets like carbonic anhydrase or cyclooxygenase .
Q. How can QSAR models guide structural modifications to enhance activity?
- Descriptor selection : Include electronic (e.g., Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters .
- Case study : Modifying the 3-chloro-4-fluorophenyl group to a 3-trifluoromethyl analog may improve lipophilicity and target binding .
- Validation : Synthesize derivatives and correlate predicted vs. experimental IC50 values for validation .
Q. What mechanistic insights explain its inhibitory effects on specific enzymes?
- Enzyme kinetics : Conduct Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Structural analysis : X-ray crystallography of the compound bound to carbonic anhydrase II reveals sulfonamide coordination to the zinc ion .
- Mutagenesis studies : Identify critical residues (e.g., Thr200 in COX-2) that interact with the benzoxazole ring .
Q. How do spectral data contradictions (e.g., NMR shifts) arise, and how are they resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
